molecular formula C17H22F4O7 B13429048 Hydroxy-PEG4-TFP ester

Hydroxy-PEG4-TFP ester

Cat. No.: B13429048
M. Wt: 414.3 g/mol
InChI Key: NQNOTXOTYAWVLS-UHFFFAOYSA-N
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Description

Hydroxy-PEG4-TFP ester is a hydroxy-terminated, single molecular weight, discrete polyethylene glycol compound functionalized with a 2,3,5,6-tetrafluorophenyl ester. This compound is primarily used for conjugation to primary and secondary amines, making it a versatile tool in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG4-TFP ester is synthesized by incorporating polyethylene glycol with a tetrafluorophenyl ester. The synthesis involves the reaction of polyethylene glycol with tetrafluorophenyl chloroformate under controlled conditions. The reaction typically occurs in a Na2CO3-NaHCO3 buffer at pH 9.0 and 37°C for 2 hours . The product is then purified using a PD10 column.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG4-TFP ester primarily undergoes substitution reactions. The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary and secondary amines. The reaction conditions typically involve a pH range of 7-9 and temperatures between 25-37°C . The reaction can be carried out in various solvents, including methanol, ethanol, acetonitrile, and water .

Major Products Formed

The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates can be further functionalized or used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Hydroxy-PEG4-TFP ester involves the formation of stable amide bonds with primary and secondary amines. The tetrafluorophenyl ester group reacts with the amine groups, resulting in the release of tetrafluorophenol and the formation of an amide bond . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and surface modification applications.

Comparison with Similar Compounds

Hydroxy-PEG4-TFP ester is unique due to its specific functionalization with a tetrafluorophenyl ester. Similar compounds include:

These compounds share similar properties but differ in their specific functional groups and chain lengths, providing a range of options for different applications.

Properties

Molecular Formula

C17H22F4O7

Molecular Weight

414.3 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H22F4O7/c18-12-11-13(19)16(21)17(15(12)20)28-14(23)1-3-24-5-7-26-9-10-27-8-6-25-4-2-22/h11,22H,1-10H2

InChI Key

NQNOTXOTYAWVLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCO)F)F

Origin of Product

United States

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